molecular formula C17H18N4O2 B2639825 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide CAS No. 955545-79-6

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide

Cat. No. B2639825
CAS RN: 955545-79-6
M. Wt: 310.357
InChI Key: HSFNABDUXJMAAV-UHFFFAOYSA-N
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Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the oxadiazole family and has been synthesized using different methods.

Scientific Research Applications

Cancer Treatment

The 1,3,4-oxadiazole scaffold has shown promise as a cytotoxic agent against cancer cells. Structural modifications enhance its cytotoxicity, making it a valuable candidate for novel anticancer drugs. These modifications allow selective interactions with nucleic acids, enzymes, and globular proteins. Mechanisms of action include inhibiting growth factors, enzymes, and kinases. Notably, 1,3,4-oxadiazole hybrids with other anticancer pharmacophores target enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Antibacterial Activity

Synthesized derivatives of this compound exhibit comparable antibacterial activity to the reference drug amoxicillin. Their effectiveness against gram-positive and gram-negative bacteria makes them valuable candidates for antimicrobial therapies .

Antifungal Properties

The compound’s antifungal screening demonstrates efficacy against strains such as Trichoderma harzianum and Aspergillus niger. These findings highlight its potential as an antifungal agent .

Inhibition of Tyrosinase

Certain 1,3,4-oxadiazole derivatives, including this compound, exhibit inhibition effects on tyrosinase—an enzyme involved in melanin synthesis. These compounds could have applications in skin-related treatments .

Molecular Docking Studies

Researchers have conducted molecular docking studies to understand how these derivatives interact with specific cancer targets. By inhibiting telomerase activity, HDAC, thymidylate synthase, and thymidine phosphorylase, they contribute to antiproliferative effects .

Antifungal Activity Against Plant Pathogens

In vitro studies reveal that derivatives of this compound effectively combat plant pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Their antifungal potential could benefit agriculture and crop protection .

properties

IUPAC Name

N-cyclopentyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16(19-13-6-2-3-7-13)10-21-14-8-4-1-5-12(14)9-15(21)17-20-18-11-23-17/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFNABDUXJMAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide

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